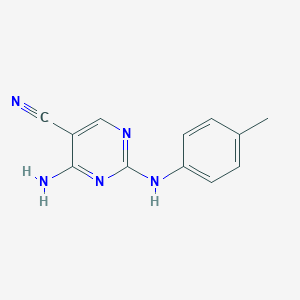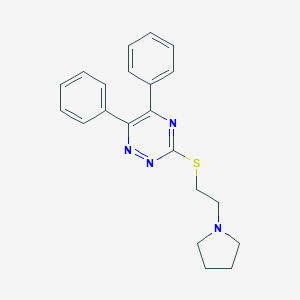
4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. It belongs to the class of drugs known as kinase inhibitors, which target specific enzymes involved in cell signaling pathways. TAK-659 has shown promising results in preclinical studies and is currently undergoing clinical trials.
Wirkmechanismus
4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile is a selective inhibitor of the Bruton's tyrosine kinase (BTK) enzyme, which plays a crucial role in the signaling pathways of B cells and other immune cells. By inhibiting BTK, 4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile can prevent the activation and proliferation of cancer cells and suppress the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, it has demonstrated potent antitumor activity and has been well-tolerated in animal models. In addition, 4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile has also been shown to reduce disease activity in animal models of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile has several advantages as a research tool, including its high potency and selectivity for BTK, which makes it a useful tool for studying B cell signaling pathways. However, its high cost and limited availability may be a limitation for some researchers.
Zukünftige Richtungen
There are several potential future directions for research on 4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile, including:
1. Further clinical trials to evaluate its safety and efficacy in treating various types of cancer and autoimmune diseases.
2. Combination therapy studies to evaluate the potential synergistic effects of 4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile with other drugs.
3. Studies to identify biomarkers that can predict response to 4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile treatment.
4. Preclinical studies to investigate the potential use of 4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile in other diseases, such as inflammatory bowel disease and multiple sclerosis.
In conclusion, 4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile is a promising small molecule inhibitor with potential applications in the treatment of cancer and autoimmune diseases. Its selective inhibition of BTK makes it a useful tool for studying B cell signaling pathways, and further research is needed to fully understand its potential therapeutic benefits.
Synthesemethoden
The synthesis of 4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile involves several steps, starting with the reaction of 4-aminopyrimidine-5-carbonitrile with 4-chloro-2-methylaniline to form 4-amino-2-(4-methylphenylamino)pyrimidine-5-carbonitrile. This intermediate is then reacted with 4-methoxyphenylboronic acid in the presence of a palladium catalyst to form 4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile.
Wissenschaftliche Forschungsanwendungen
4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile has shown potential as a treatment for various types of cancer, including lymphoma, leukemia, and solid tumors. It works by inhibiting specific enzymes involved in cell signaling pathways, which can lead to the death of cancer cells. In addition, 4-Amino-2-(4-toluidino)-5-pyrimidinecarbonitrile has also shown promise as a treatment for autoimmune diseases such as rheumatoid arthritis and lupus by suppressing the immune system.
Eigenschaften
Molekularformel |
C12H11N5 |
|---|---|
Molekulargewicht |
225.25 g/mol |
IUPAC-Name |
4-amino-2-(4-methylanilino)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H11N5/c1-8-2-4-10(5-3-8)16-12-15-7-9(6-13)11(14)17-12/h2-5,7H,1H3,(H3,14,15,16,17) |
InChI-Schlüssel |
BWXNCCNUQUACHM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=NC=C(C(=N2)N)C#N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=NC=C(C(=N2)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-{[(diethylamino)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276283.png)
![methyl 2-({[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276284.png)

![N-{[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}-N'-phenylurea](/img/structure/B276287.png)
![Ethyl 4,5-dimethyl-2-[({[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B276292.png)
![8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl ethyl sulfide](/img/structure/B276293.png)
![2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(3-methoxyphenyl)ethanone](/img/structure/B276294.png)
![5,6-dimethyl-4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}thieno[2,3-d]pyrimidine](/img/structure/B276296.png)
![N-{[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}-N'-methylurea](/img/structure/B276297.png)
![N-[4-(aminosulfonyl)phenyl]-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B276301.png)
![5,6-dimethyl-3-[2-(4-methylphenyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276304.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276306.png)
![N-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]-N'-phenylurea](/img/structure/B276307.png)
![5-acetyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B276308.png)